3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
Overview
Description
3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride is a chemical compound with significant applications in scientific research and industry. It is a derivative of benzoic acid, featuring a piperazine ring substituted with a methyl group and a carboxylic acid group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-(chloromethyl)benzoic acid and 4-methylpiperazine.
Reaction Conditions: The reaction involves nucleophilic substitution, where the chlorine atom in 3-(chloromethyl)benzoic acid is replaced by the 4-methylpiperazine group. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the reaction is optimized for yield and purity, often involving continuous flow reactors and precise control of reaction parameters to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.
Reduction: The piperazine ring can undergo reduction reactions, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, similar to its synthesis route.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products Formed:
Esters and Amides: Resulting from the oxidation of the carboxylic acid group.
Reduced Piperazine Derivatives: Though less common, these can be synthesized under specific conditions.
Mechanism of Action
Target of Action
The compound 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride is an intermediate in the synthesis of Imatinib , a potent and selective inhibitor of BCR-ABL and c-kit tyrosine kinases . These kinases are the primary targets of the compound. BCR-ABL is an abnormal tyrosine kinase that is expressed in Chronic Myelogenous Leukemia (CML) and leads to uncontrolled blood cell proliferation . C-kit is another tyrosine kinase thought to play a role in the formation of gastrointestinal stromal tumor .
Mode of Action
As an intermediate in the synthesis of Imatinib, this compound contributes to the overall mechanism of action of Imatinib. Imatinib works by binding to the ATP-binding site of the tyrosine kinase domain of its targets (BCR-ABL and c-kit), thereby inhibiting the enzyme activity . This inhibition prevents phosphorylation and subsequent activation of downstream signaling pathways, leading to reduced proliferation of the cancer cells .
Biochemical Pathways
The inhibition of BCR-ABL and c-kit tyrosine kinases by Imatinib affects several downstream biochemical pathways. These include the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are involved in cell cycle progression and survival . By inhibiting these pathways, Imatinib induces apoptosis and reduces proliferation of the cancer cells .
Pharmacokinetics
Imatinib is well absorbed orally and has a bioavailability of 98% . It is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, and excreted in the feces .
Result of Action
The result of the action of this compound, through its contribution to the synthesis of Imatinib, is the inhibition of uncontrolled cell proliferation in diseases such as CML and gastrointestinal stromal tumors . This leads to a reduction in disease progression and symptoms .
Action Environment
The action of this compound, as part of Imatinib, can be influenced by various environmental factors. For instance, the presence of certain drugs can affect the metabolism of Imatinib, as it is metabolized by the CYP3A4 enzyme . Drugs that inhibit or induce this enzyme can therefore affect the plasma levels of Imatinib . Additionally, genetic variations in the targets of Imatinib (BCR-ABL and c-kit) can lead to resistance to the drug .
Biochemical Analysis
Biochemical Properties
3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteomic enzymes, influencing their activity and stability . The nature of these interactions often involves binding to specific active sites on the enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, this compound can modulate cell signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific receptors or enzymes, altering their conformation and activity . This binding can lead to the inhibition of certain enzymatic pathways or the activation of others, resulting in changes in cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes . The compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, it may enhance or inhibit specific metabolic pathways, resulting in altered levels of metabolites and changes in cellular energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported through specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with specific biomolecules and influences cellular processes. The localization of the compound can also affect its stability and degradation, impacting its overall efficacy.
Scientific Research Applications
3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride is used in various fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in biochemical assays and as a reagent in molecular biology research.
Medicine: The compound has potential therapeutic applications, particularly in the development of pharmaceuticals targeting neurological disorders and cancer.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
3-(4-Methylpiperazin-1-yl)propanoic acid: Similar structure but with a shorter carbon chain.
3-(4-Methylpiperazin-1-yl)aniline: Contains an aniline group instead of a carboxylic acid group.
3-(4-Methylpiperazin-1-yl)propan-1-amine: Used in therapeutic applications, similar molecular framework.
Properties
IUPAC Name |
3-[(4-methylpiperazin-1-yl)methyl]benzoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.2ClH/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17;;/h2-4,9H,5-8,10H2,1H3,(H,16,17);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTDLHHJQFMPRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181458-11-6 | |
Record name | 3-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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